molecular formula C20H22N4 B2380772 N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine CAS No. 1241712-54-8

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine

Cat. No.: B2380772
CAS No.: 1241712-54-8
M. Wt: 318.424
InChI Key: WMCSPIIELLTMJR-UHFFFAOYSA-N
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Description

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine typically involves the reaction of quinazoline derivatives with benzylamine and cyclopentylamine. The process often includes multiple steps such as nucleophilic substitution and cyclization reactions. Common reagents used in the synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction conditions usually involve heating the mixture to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial and antiparasitic activities.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine stands out due to its unique combination of benzyl and cyclopentyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications, particularly in developing new therapeutic agents .

Properties

IUPAC Name

4-N-benzyl-2-N-cyclopentylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-8-15(9-3-1)14-21-19-17-12-6-7-13-18(17)23-20(24-19)22-16-10-4-5-11-16/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCSPIIELLTMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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